4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
The compound is a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “4’-Hydroxy” part suggests the presence of a hydroxyl (-OH) group on the 4th carbon of one of the phenyl rings. The “2’,6’-dimethyl” part indicates the presence of two methyl (-CH3) groups on the 2nd and 6th carbons of the same phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a biphenyl core with a hydroxyl group and two methyl groups attached to one of the phenyl rings . The exact structure would depend on the specific positions of these groups on the ring.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the hydroxyl group might undergo reactions typical of alcohols, such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the hydroxyl and methyl groups might influence its solubility, boiling point, and melting point .Scientific Research Applications
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- The compound ethyl 2′-hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate, which shares a similar structure with the compound , has been studied in the field of crystallography .
- The study involved determining the crystal structure of the compound .
- The methods involved using a diffractometer and various other tools to measure the atomic coordinates and displacement parameters .
- The results included detailed measurements of the crystal structure, including the atomic coordinates and displacement parameters .
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- Dimethyl sulfoxide (DMSO), a compound related to the one , has been used extensively in the field of organic synthesis .
- DMSO has been used as a carbon source, a sulfur source, and an oxygen source, as well as a crucial oxidant enabling various transformations .
- The methods involved using DMSO in various reactions, such as Swern oxidation, Moffatt oxidation, Parikn–Doering oxidation, Kornblum oxidation, Corey–Chaykovsky reaction, and Pumerer rearrangement .
- The results included the successful synthesis of a variety of heterocyclic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-hydroxy-2,6-dimethylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTRSFUXNGBZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630651 | |
Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
805250-31-1 | |
Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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